5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
The compound 5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule featuring a thiazole ring, a bromophenyl group, and a dioxane ring
Scientific Research Applications
5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: has several applications in scientific research:
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The bromophenyl group is introduced via electrophilic aromatic substitution reactions, using bromine as the electrophile . The final step involves the formation of the dioxane ring through cyclization reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and the use of catalytic methods to introduce the bromophenyl group efficiently .
Chemical Reactions Analysis
Types of Reactions
5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation reactions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: is unique due to its combination of a thiazole ring, a bromophenyl group, and a dioxane ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-[[[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S/c1-9-13(10-4-6-11(18)7-5-10)20-16(25-9)19-8-12-14(21)23-17(2,3)24-15(12)22/h4-8H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVRKGKCTXWGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC=C2C(=O)OC(OC2=O)(C)C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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